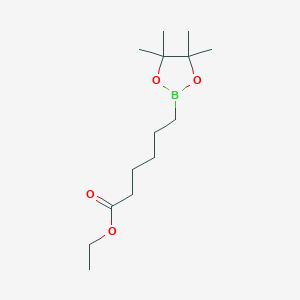
6-hydroxy-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, also known as HMC-1, is a synthetic compound with potential therapeutic applications. It belongs to the class of coumarin derivatives and has been extensively studied in recent years due to its various pharmacological properties.
科学的研究の応用
1. Crystal Structure Analysis
The compound 6-hydroxy-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one and its derivatives have been studied for their crystal structure. For example, a study by Manolov, Ströbele, & Meyer (2008) investigated a similar compound's crystalline structure, highlighting the importance of understanding molecular arrangements and interactions for potential applications in material science.
2. Metabolic Pathways and Enzymatic Reactions
The compound has been studied in the context of metabolic pathways and enzymatic reactions. A research by Lai, Farah, Moniz, & Wong (2011) explored a Baeyer-Villiger oxidation specifically catalyzed by human flavin-containing monooxygenase 5, which is relevant in understanding drug metabolism and designing new therapeutic agents.
3. Synthesis and Biological Activity
The synthesis and biological activity of derivatives of this compound have been explored, with studies focusing on their potential antimicrobial properties. For example, El Azab, Youssef, & Amin (2014) and Khan et al. (2003) conducted studies on novel derivatives for their antimicrobial and cytotoxic activities.
4. Chemical Properties and Interactions
Research has focused on understanding the chemical properties and interactions of this compound derivatives. Kavitha & Reddy (2016) examined Pd(II) complexes with chromone-based Schiff bases, which is valuable in coordination chemistry and material science.
5. Potential in Sensor Development
The compound's derivatives have been explored for their potential in sensor development, particularly for metal ion detection. Jo et al. (2014) developed a colorimetric sensor for Cu2+ ions using a derivative, demonstrating its utility in environmental monitoring and analytical chemistry.
特性
IUPAC Name |
6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-7-16-14(9-15(11)19)13(8-17(20)21-16)10-18-6-4-3-5-12(18)2/h7-9,12,19H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUGNXHNRZZRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2644615.png)
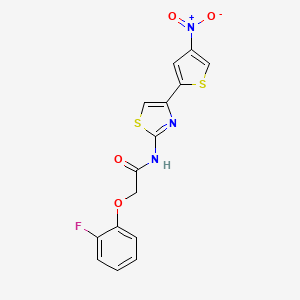
![methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2644618.png)
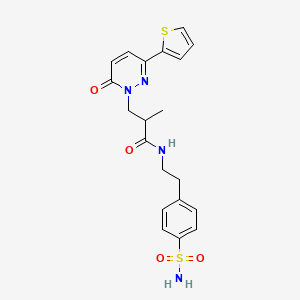
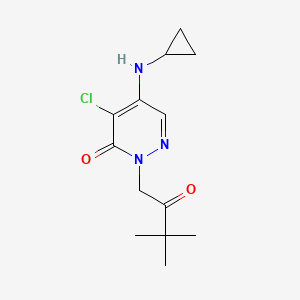
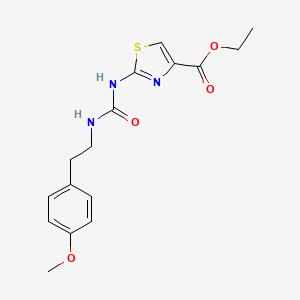
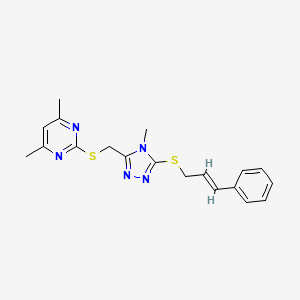

![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)
![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)

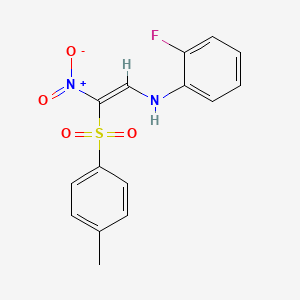
![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)
